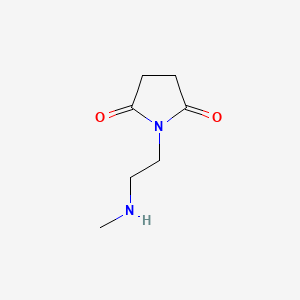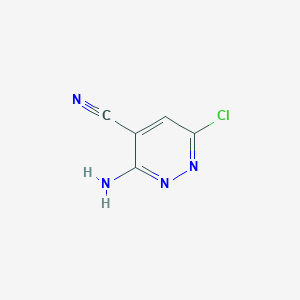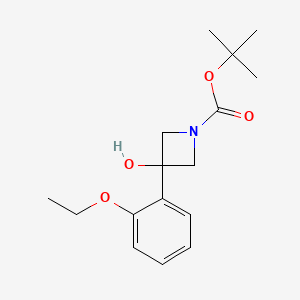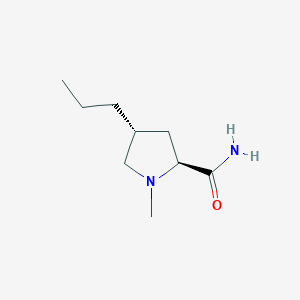
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of N-substituted carboxylic acid imides This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(methylamino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods ensure a consistent and scalable production process, which is essential for large-scale applications.
Chemical Reactions Analysis
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides. This reaction is facilitated by the presence of a suitable leaving group and a polar aprotic solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
The pathways involved in its mechanism of action depend on the specific target and the nature of the interaction. Detailed studies on the binding affinity and kinetics are essential to fully understand its mode of action.
Comparison with Similar Compounds
1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: Lacks the methylamino group, resulting in different chemical properties and reactivity.
N-Methylpyrrolidine-2,5-dione: Contains a methyl group attached to the nitrogen atom, which influences its biological activity and chemical behavior.
2-(Methylamino)ethylpyrrolidine: Similar structure but without the dione functionality, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the methylamino group, which provides a unique set of chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-8-4-5-9-6(10)2-3-7(9)11/h8H,2-5H2,1H3 |
InChI Key |
VQARWMOCNOOPIY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)



![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)


